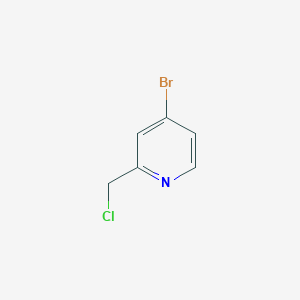

4-Bromo-2-(chloromethyl)pyridine

描述

BenchChem offers high-quality 4-Bromo-2-(chloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(chloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-9-6(3-5)4-8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTOQZAHQZOCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693281 | |

| Record name | 4-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001463-32-6 | |

| Record name | 4-Bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Bromo-2-(chloromethyl)pyridine: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Drug Development

Executive Summary

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, multi-reactive building blocks. 4-Bromo-2-(chloromethyl)pyridine (CAS: 1001463-32-6) represents a highly privileged bifunctional scaffold[1]. By combining an electrophilic chloromethyl group with a cross-coupling-competent aryl bromide on a bioisosteric pyridine core, this molecule enables orthogonal, stepwise functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and self-validating experimental protocols designed to maximize yield and purity in advanced synthetic workflows.

Physicochemical Properties & Molecular Descriptors

Understanding the physical parameters of 4-Bromo-2-(chloromethyl)pyridine is critical for optimizing reaction conditions, predicting solubility, and designing purification strategies (e.g., normal-phase chromatography vs. distillation).

| Property | Value | Causality / Practical Implication |

| CAS Number | 1001463-32-6 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₆H₅BrClN | Indicates a highly halogenated, electron-deficient core. |

| Molecular Weight | 206.47 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5[1]. |

| Boiling Point | ~258.6 °C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation if purification by distillation is attempted; column chromatography is generally preferred[2]. |

| Density | ~1.632 g/cm³ | Denser than water; will form the bottom layer in aqueous/organic extractions if non-halogenated solvents are used[2]. |

| Structural Features | Pyridine ring, 2-CH₂Cl, 4-Br | The nitrogen atom acts as a weak base, allowing for reversible salt formation (e.g., hydrochloride salt) to enhance aqueous solubility during workup[3]. |

Structural Logic and Reactivity Profiling

The synthetic utility of 4-Bromo-2-(chloromethyl)pyridine stems from its orthogonal reactivity . As an application scientist, I approach this molecule as a two-stage programmable node:

-

Site 1: The 2-Chloromethyl Group (SN2 Center). The adjacent electronegative pyridine nitrogen exerts an inductive electron-withdrawing effect, polarizing the C-Cl bond and stabilizing the transition state during nucleophilic attack. This makes the chloromethyl group highly susceptible to SN2 displacement by amines, alcohols, or thiols.

-

Site 2: The 4-Bromo Group (Cross-Coupling Center). The pyridine ring is inherently electron-deficient. The bromine at the 4-position is highly activated toward oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

Because SN2 reactions typically proceed under milder conditions (e.g., K₂CO₃, room temperature to 60°C) than Pd-catalyzed couplings, the standard logic dictates performing the nucleophilic substitution first , followed by the cross-coupling .

Caption: Orthogonal reactivity profile of 4-Bromo-2-(chloromethyl)pyridine.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of 4-Bromo-2-(chloromethyl)pyridine from the Alcohol

Objective: Convert (4-bromo-2-pyridinyl)methanol to the target chloromethyl derivative.

Mechanistic Choice: Thionyl chloride (SOCl₂) is selected over PCl₃ or PCl₅ because the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion via Le Chatelier's principle and vastly simplifying the workup.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of (4-bromo-2-pyridinyl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Controlling the initial exotherm prevents degradation of the sensitive pyridine core.

-

Activation: Add 1.5 eq of Thionyl chloride (SOCl₂) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (lower Rf) should completely disappear, replaced by a higher Rf spot (the less polar chloromethyl product).

-

Quenching & Workup: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Advanced Workflow - N-Alkylation followed by Suzuki Coupling

Objective: Utilize the bifunctional nature of the scaffold to build a complex API intermediate.

Step 1: SN2 Alkylation

-

Combine 4-Bromo-2-(chloromethyl)pyridine (1.0 eq), a target secondary amine (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN).

-

Causality: K₂CO₃ is a mild base that scavenges the generated HCl without causing unwanted elimination or hydrolysis of the chloromethyl group. MeCN is an optimal polar aprotic solvent for SN2 trajectories.

-

-

Stir at 60 °C for 4 hours. Filter the inorganic salts and concentrate.

Step 2: Suzuki-Miyaura Coupling

-

Dissolve the crude intermediate from Step 1 in a 4:1 mixture of 1,4-Dioxane and water.

-

Add an aryl boronic acid (1.2 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Causality: Pd(dppf)Cl₂ is highly efficient for electron-deficient aryl bromides, preventing premature catalyst deactivation. The aqueous carbonate provides the necessary hydroxide to form the active Pd-Ar-OH transmetalation intermediate.

-

-

Degas the mixture by bubbling Argon for 10 minutes, then heat to 90 °C for 12 hours.

-

Cool, filter through a pad of Celite, and purify via silica gel chromatography.

Caption: Sequential orthogonal functionalization workflow of the pyridine scaffold.

Safety, Handling, and Storage

As with all halogenated pyridine derivatives, strict adherence to safety protocols is mandatory to protect personnel and preserve chemical integrity[1].

-

Hazard Profile: Classified as an Irritant. Hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects)[1].

-

Handling: Must be handled inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. Causality: The chloromethyl group is sensitive to ambient moisture over prolonged periods, which can lead to slow hydrolysis back to the corresponding alcohol or unwanted dimerization.

References

Sources

An In-depth Technical Guide to 4-Bromo-2-(chloromethyl)pyridine: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold is a ubiquitous and invaluable structural motif.[1][2][3] Its presence in numerous FDA-approved drugs underscores its importance as a versatile pharmacophore.[1] The nitrogen atom within the pyridine ring not only imparts unique physicochemical properties such as basicity and water solubility but also provides a crucial point for hydrogen bonding interactions with biological targets.[1][4] Among the vast array of pyridine derivatives, halogenated pyridines have emerged as particularly powerful building blocks for medicinal chemists.[5] The strategic incorporation of halogens can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[5]

This technical guide focuses on 4-Bromo-2-(chloromethyl)pyridine (CAS Number: 1001463-32-6), a trifunctional reagent that offers multiple reactive sites for molecular elaboration. This guide will provide an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular emphasis on its utility in the synthesis of complex pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

4-Bromo-2-(chloromethyl)pyridine is a solid at room temperature with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol .[6][7] While extensive experimental data is not always publicly available for specialized reagents, its properties can be reliably predicted based on its structure and the known characteristics of related compounds.

Table 1: Key Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(chloromethyl)pyridine | PubChem |

| CAS Number | 1001463-32-6 | ChemicalBook[6], NextSDS[8] |

| Molecular Formula | C₆H₅BrClN | ChemicalBook[6], PubChemLite[9] |

| Molecular Weight | 206.47 g/mol | ChemicalBook[6][7] |

| Monoisotopic Mass | 204.9294 Da | PubChemLite[9] |

| SMILES | C1=CN=C(C=C1Br)CCl | PubChemLite[9] |

| InChIKey | JJTOQZAHQZOCKN-UHFFFAOYSA-N | PubChemLite[9] |

Synthesis of 4-Bromo-2-(chloromethyl)pyridine

The synthesis of substituted chloromethylpyridines often involves a multi-step sequence, starting from more readily available precursors. While a specific, detailed synthesis for 4-Bromo-2-(chloromethyl)pyridine is not extensively documented in publicly accessible literature, a logical and established synthetic pathway can be inferred from known transformations of pyridine derivatives.

A plausible synthetic route would likely begin with a suitable picoline (methylpyridine) derivative, followed by oxidation, reduction, and chlorination steps. For instance, a general approach for the synthesis of (chloromethyl)pyridine hydrochlorides involves the oxidation of the corresponding methylpyridine to picolinic acid, followed by esterification, reduction to the alcohol, and subsequent chlorination with an agent like thionyl chloride.[10]

A related synthetic strategy for 2-chloromethylpyridine involves the reaction of 2-picoline-N-oxide with a chlorinating agent such as phosphoryl chloride or phosgene.[11][12][13] This method is often efficient and selective.[12]

Generalized Synthetic Workflow:

The following diagram illustrates a conceptual multi-step synthesis, drawing parallels from established methods for analogous compounds.

Caption: A plausible multi-step synthesis of 4-Bromo-2-(chloromethyl)pyridine.

Reactivity and Synthetic Utility

The synthetic power of 4-Bromo-2-(chloromethyl)pyridine lies in its distinct reactive sites, which can be addressed with a high degree of chemo-selectivity.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution reactions (Sₙ2). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it an excellent site for the introduction of a wide variety of nucleophiles.[14] This reactivity is analogous to that of benzylic halides.[15]

Common Nucleophiles and Resulting Functional Groups:

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amines | R-NH₂ | Secondary/Tertiary Amines |

| Hydrazine | N₂H₄ | Hydrazinylmethylpyridines[16] |

| Thiols | R-SH | Thioethers |

| Cyanide | NaCN | Nitriles |

| Azide | NaN₃ | Azides |

| Alcohols/Phenols | R-OH | Ethers |

| Carboxylates | R-COO⁻ | Esters |

This facile displacement of the chloride allows for the straightforward installation of linkers, pharmacophores, and other functionalities essential for building complex drug candidates.

Caption: General scheme for nucleophilic substitution at the chloromethyl position.

Cross-Coupling Reactions at the 4-Bromo Position

The bromine atom at the 4-position of the pyridine ring is a versatile handle for transition metal-catalyzed cross-coupling reactions.[15] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-substituted pyridines.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

-

Heck Coupling: Reaction with alkenes.

-

Stille Coupling: Reaction with organostannanes.

The ability to perform these transformations orthogonally to the nucleophilic substitution at the chloromethyl group is a key advantage of this building block.

Caption: General workflow for cross-coupling reactions at the 4-bromo position.

Applications in Drug Discovery and Development

The trifunctional nature of 4-Bromo-2-(chloromethyl)pyridine makes it an exceptionally valuable intermediate in the synthesis of novel therapeutic agents. The pyridine core is a well-established pharmacophore found in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[3][15]

The ability to introduce diverse functionalities at both the 2- and 4-positions allows for the systematic exploration of structure-activity relationships (SAR). For example, the chloromethyl group can be used to attach the pyridine core to a larger scaffold, while the bromo position can be modified to fine-tune properties like solubility, lipophilicity, and target engagement.

Safety, Handling, and Storage

As with many halogenated and reactive organic compounds, 4-Bromo-2-(chloromethyl)pyridine should be handled with appropriate safety precautions. Chloromethylpyridine derivatives are considered reactive alkylating agents and should be handled with caution.[14] They are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[14]

Key Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Due to their reactivity, chloromethylpyridines are often stored as their more stable hydrochloride salts.[14]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[17][18]

Conclusion

4-Bromo-2-(chloromethyl)pyridine is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its two distinct and orthogonally reactive sites—the chloromethyl group for nucleophilic substitution and the bromo group for cross-coupling reactions—provide chemists with a powerful tool for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity, coupled with stringent safety protocols, will enable researchers and drug development professionals to fully leverage the synthetic potential of this valuable intermediate in the quest for novel and effective therapeutics.

References

- The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.).

-

2-Chloromethylpyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

4-Bromo-2-(chloromethyl)pyridine hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. Retrieved from [Link]

-

4-bromo-2-(chloromethyl)pyridine (C6H5BrClN) - PubChemLite. (n.d.). Retrieved from [Link]

-

Ash, M. L., & Pews, R. G. (1981). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry, 18(5), 939-940. Retrieved from [Link]

-

The Importance of 4-Bromo-2-chloropyridine in Modern Organic Synthesis. (2026, March 29). Retrieved from [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).

-

4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem. (n.d.). Retrieved from [Link]

-

Verma, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(8), 1269-1309. Retrieved from [Link]

-

United States Patent (19). (n.d.). Retrieved from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI. Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. Retrieved from [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents. (n.d.).

- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents. (n.d.).

-

4-Bromo pyridine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-bromo-2-(chloromethyl)pyridine | 1001463-32-6 [chemicalbook.com]

- 7. 1001463-32-6 CAS Manufactory [chemicalbook.com]

- 8. nextsds.com [nextsds.com]

- 9. PubChemLite - 4-bromo-2-(chloromethyl)pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]

- 10. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Orthogonal Functionalization of 4-Bromo-2-(chloromethyl)pyridine: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery and medicinal chemistry, the design of complex molecular architectures relies heavily on bifunctional scaffolds that permit selective, sequential modifications. 4-Bromo-2-(chloromethyl)pyridine (CAS: 1001463-32-6) represents a premier building block in this paradigm[1]. By featuring an aliphatic electrophilic center (chloromethyl) and an aromatic electrophilic center (4-bromo) on an electron-deficient pyridine ring, this molecule enables precise, orthogonal functionalization.

This whitepaper provides an in-depth technical analysis of the structural profiling, chemoselectivity, and validated experimental protocols for exploiting 4-bromo-2-(chloromethyl)pyridine in synthetic workflows.

Structural & Electronic Profiling

The synthetic utility of 4-bromo-2-(chloromethyl)pyridine is dictated by the distinct electronic environments of its two reactive sites.

-

C2-Chloromethyl Reactivity: The nitrogen atom of the pyridine ring acts as a powerful electron sink. This inductive and mesomeric withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent benzylic C-Cl bond, making it exceptionally susceptible to aliphatic nucleophilic substitution ( SN2 ).

-

C4-Bromo Reactivity: The bromine atom at the 4-position is primed for transition-metal-catalyzed oxidative addition. While aromatic C-Br bonds are generally strong, the electron-deficient nature of the pyridine core weakens this bond relative to unfunctionalized bromobenzenes, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

-

Storage and Stability: As a free base, the molecule is prone to intermolecular self-alkylation (the basic pyridine nitrogen of one molecule attacks the highly reactive chloromethyl group of another). Consequently, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt to protonate the nitrogen and arrest this degradation pathway[3].

Table 1: Physicochemical & Structural Profile

| Property | Value |

| IUPAC Name | 4-Bromo-2-(chloromethyl)pyridine |

| CAS Registry Number | 1001463-32-6[1] |

| Molecular Formula | C6H5BrClN[1] |

| Molecular Weight | 206.47 g/mol [1] |

| Topological Polar Surface Area | 12.9 Ų[4] |

| Hydrogen Bond Acceptors | 1 (Pyridine Nitrogen)[4] |

| Rotatable Bonds | 1[4] |

Chemoselectivity Matrix: The Logic of Orthogonal Design

To prevent unwanted side reactions, the order of operations is critical. The aliphatic C-Cl bond is kinetically far more reactive toward nucleophiles than the aromatic C-Br bond. Therefore, the SN2 displacement must be executed first, followed by the palladium-catalyzed cross-coupling. Attempting the palladium coupling first often leads to premature degradation or unwanted nucleophilic attack on the chloromethyl group by the basic conditions required for cross-coupling.

Table 2: Chemoselectivity Matrix

| Reactive Site | Reaction Type | Reagents | Relative Reaction Rate |

| C2-Chloromethyl | Aliphatic SN2 | Amines, Thiols, Alkoxides | Very Fast (RT to 60 °C) |

| C4-Bromo | Oxidative Addition | Pd(0) catalysts, Boronic Acids | Slow (Requires heat, >80 °C) |

| Pyridine Nitrogen | Protonation | Acids (HCl) | Instantaneous (Forms stable salts) |

Experimental Workflows & Methodologies

The following protocols represent a self-validating system for the sequential functionalization of 4-bromo-2-(chloromethyl)pyridine.

Phase 1: SN2 Alkylation at the C2-Chloromethyl Group

This step utilizes a secondary amine nucleophile. Because the starting material is a hydrochloride salt, an excess of base is required: one equivalent to neutralize the HCl salt and liberate the free base, and additional equivalents to drive the alkylation[5].

Step-by-Step Protocol:

-

Preparation: In an oven-dried flask under nitrogen, suspend 4-bromo-2-(chloromethyl)pyridine hydrochloride (1.0 equiv) and the secondary amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add Cesium Carbonate ( Cs2CO3 , 3.0 equiv) in one portion. The use of Cs2CO3 provides superior solubility and kinetic acceleration due to the "cesium effect"[5].

-

Reaction: Stir the mixture at 60 °C for 12–18 hours.

-

Workup: Quench the reaction with ice-water to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO4 , and concentrate in vacuo.

-

Self-Validation (Analytical Tracking):

-

1H NMR: Confirm the disappearance of the sharp singlet at ~4.6 ppm (the original −CH2Cl protons) and the appearance of a new, shifted benzylic signal corresponding to the −CH2−N linkage.

-

LC-MS: The product must retain the distinctive 1:1 isotopic mass pattern (M / M+2) indicative of the intact bromine atom.

-

Phase 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

With the C2 position secured, the C4-bromo group is subjected to Suzuki-Miyaura coupling[2]. The choice of catalyst is vital; Pd(dppf)Cl2 is utilized because its bidentate dppf ligand prevents the catalyst from being poisoned by the coordinating pyridine nitrogen.

Step-by-Step Protocol:

-

Preparation: Charge a Schlenk tube with the intermediate from Phase 1 (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Degas the mixture by sparging with argon for 15 minutes.

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv) and seal the tube.

-

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between water and dichloromethane. Extract, dry, and purify via flash chromatography.

-

Self-Validation (Analytical Tracking):

-

LC-MS: Confirm the complete loss of the bromine isotopic pattern. The mass should shift to the exact mass of the cross-coupled product.

-

1H NMR: Observe the integration of new aromatic protons originating from the boronic acid coupling partner.

-

Workflow Visualization

The following diagram maps the logical progression of the orthogonal functionalization strategy, highlighting the transition from the stabilized salt to the final disubstituted scaffold.

Figure 1: Orthogonal functionalization workflow of 4-Bromo-2-(chloromethyl)pyridine.

References

- US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction(Patent detailing alkylation using 2-(chloromethyl)pyridine hydrochloride)

- mediated alkylation of chloromethylpyridines in DMF)

Sources

- 1. 4-bromo-2-(chloromethyl)pyridine | 1001463-32-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]

synthesis of 4-Bromo-2-(chloromethyl)pyridine precursor

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(chloromethyl)pyridine

Introduction

4-Bromo-2-(chloromethyl)pyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development.[1] Its structure, featuring a pyridine core with strategically placed bromo and chloromethyl functionalities, offers versatile handles for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1][2] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this important precursor, designed for researchers and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

The synthesis is logically divided into two primary stages: first, the preparation of the key intermediate, 4-Bromo-2-methylpyridine, followed by the functionalization of its methyl group to the desired chloromethyl moiety.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methylpyridine

The most efficient and high-yielding route to 4-Bromo-2-methylpyridine begins with 2-methyl-4-aminopyridine (also known as 4-amino-2-picoline). The transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities, including halogens.

Principle and Causality

The Sandmeyer reaction proceeds through the formation of a diazonium salt intermediate. In the first step, the primary aromatic amine (2-methyl-4-aminopyridine) is treated with a strong acid, typically hydrobromic acid (HBr), at low temperatures to form the corresponding ammonium salt.[3] The low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed subsequently.

Next, a diazotizing agent, sodium nitrite (NaNO₂), is added. The nitrous acid generated in situ reacts with the aminopyridine to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). In the final step, the diazonium group is displaced by a bromide ion. The presence of excess bromide from HBr and often the addition of liquid bromine facilitates this substitution, leading to the formation of 4-Bromo-2-methylpyridine with high regioselectivity and yield.[3][4]

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established literature procedures.[3][4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-4-aminopyridine (1.0 eq.) in 48% aqueous hydrobromic acid (approx. 4.0 eq.) under an inert atmosphere.

-

Cooling: Cool the reaction mixture to a temperature between -10°C and -5°C using an ice-salt or acetone-dry ice bath.

-

Bromine Addition: While maintaining the low temperature, slowly add liquid bromine (approx. 3.0 eq.) dropwise to the stirred solution.[3]

-

Diazotization: Prepare a solution of sodium nitrite (approx. 1.5 eq.) in water and cool it to 0°C. Add this solution dropwise to the reaction mixture, ensuring the temperature does not rise above 0°C. The addition should be controlled to manage gas evolution (N₂).

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes, then let it slowly warm to room temperature and continue stirring for several hours or overnight to ensure the reaction goes to completion.[3]

-

Work-up: Carefully quench the reaction and neutralize the mixture by slowly adding a 50% aqueous sodium hydroxide solution until the pH reaches approximately 9, while keeping the temperature below 20°C with an ice bath.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or tert-butyl methyl ether. Combine the organic phases, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3] Further purification can be achieved by vacuum distillation if necessary.

Data Summary: Synthesis of 4-Bromo-2-methylpyridine

| Parameter | Value | Reference |

| Starting Material | 2-methyl-4-aminopyridine | [3][4] |

| Key Reagents | Hydrobromic acid (48%), Bromine, Sodium Nitrite | [3] |

| Reaction Temperature | -10°C to 0°C | [3][4] |

| Reaction Time | 12-18 hours | [3] |

| Reported Yield | 92-95% | [3] |

Visualization: Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of 4-Bromo-2-methylpyridine.

Part 2: Chlorination of 4-Bromo-2-methylpyridine

With the 4-Bromo-2-methylpyridine intermediate in hand, the next critical step is the chlorination of the side-chain methyl group. A robust and controlled method involves a two-step sequence: oxidation of the methyl group to a primary alcohol, followed by chlorination. This approach offers superior control and avoids the formation of over-chlorinated byproducts that can occur with direct radical chlorination.[5][6]

Principle and Causality: Oxidation-Chlorination Route

Step A: Oxidation to (4-Bromopyridin-2-yl)methanol

The methyl group at the 2-position of the pyridine ring is benzylic-like and can be oxidized to a primary alcohol. While various oxidizing agents can accomplish this, a common strategy in pyridine chemistry involves first forming the N-oxide. N-oxidation activates the methyl group, making it more susceptible to rearrangement and functionalization. For instance, treating a 2-methylpyridine N-oxide with acetic anhydride can yield the corresponding acetate, which is then hydrolyzed to the alcohol. Alternatively, other selective oxidation methods can be employed.

Step B: Chlorination of (4-Bromopyridin-2-yl)methanol

The conversion of the primary alcohol, (4-Bromopyridin-2-yl)methanol, to the target chloride, 4-Bromo-2-(chloromethyl)pyridine, is a standard functional group transformation. While thionyl chloride (SOCl₂) is a common reagent for this purpose, it is harsh and can lead to undesired side reactions, such as the replacement of the ring bromine.[5]

A milder and more efficient alternative is the use of cyanuric chloride in the presence of N,N-dimethylformamide (DMF).[5] Cyanuric chloride reacts with DMF to form a Vilsmeier-Haack type reagent in situ. This complex acts as a potent and selective chlorinating agent for alcohols under significantly milder conditions than SOCl₂, minimizing the risk of side-product formation and eliminating the generation of toxic sulfur dioxide gas.[5]

Experimental Protocol: Chlorination via Alcohol Intermediate

This protocol is adapted from a procedure for a similar bromo-substituted pyridylmethanol.[5]

-

N-Oxidation: Dissolve 4-Bromo-2-methylpyridine (1.0 eq.) in glacial acetic acid. Add 35% aqueous hydrogen peroxide and heat the mixture (e.g., 70-80°C) for several hours.[7] Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum, dilute with water, and neutralize to obtain the N-oxide.

-

Rearrangement & Hydrolysis: The N-oxide can then be treated with a reagent like acetic anhydride to form the acetate ester of the alcohol, which is subsequently hydrolyzed to (4-Bromopyridin-2-yl)methanol.

-

Adduct Formation: In a flask, add cyanuric chloride (1.0-1.1 eq.) to N,N-dimethylformamide (DMF) and stir for approximately 1 hour at room temperature to form the active chlorinating adduct.[5]

-

Reaction Setup: Dissolve the (4-Bromopyridin-2-yl)methanol intermediate (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Chlorination: Add the solution of the alcohol to the cyanuric chloride•DMF adduct. Allow the reaction to proceed at room temperature overnight, monitoring its progress by TLC.

-

Work-up: Quench the reaction by adding deionized water. Separate the organic and aqueous layers.

-

Extraction and Purification: Extract the aqueous layer multiple times with DCM. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2-(chloromethyl)pyridine.[5]

Data Summary: Chlorination of (4-Bromopyridin-2-yl)methanol

| Parameter | Value | Reference |

| Starting Material | (4-Bromopyridin-2-yl)methanol | [5] |

| Key Reagents | Cyanuric Chloride, DMF, DCM | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | Overnight | [5] |

| Key Advantage | Milder conditions, avoids over-chlorination | [5] |

Visualization: Oxidation-Chlorination Workflow

Caption: Two-step conversion of the intermediate to the final product.

Safety and Handling Considerations

-

Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Thionyl Chloride (if used): SOCl₂ is a corrosive and moisture-sensitive liquid that reacts violently with water to release toxic gases (SO₂ and HCl). All operations should be conducted in a fume hood.

-

Sodium Nitrite: This compound is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Strong Acids and Bases: Hydrobromic acid and sodium hydroxide are highly corrosive. Handle with appropriate care and PPE.

-

Reaction Conditions: The diazotization reaction must be kept at low temperatures as diazonium salts can be explosive when isolated or heated.

Conclusion

The synthesis of 4-Bromo-2-(chloromethyl)pyridine is reliably achieved through a multi-step process starting from 2-methyl-4-aminopyridine. The initial Sandmeyer reaction provides the key 4-Bromo-2-methylpyridine intermediate in high yield.[3] Subsequent functionalization of the methyl group is best performed via an oxidation-chlorination sequence. Using a modern, mild chlorinating system like cyanuric chloride/DMF for the final step ensures a controlled reaction, minimizes hazardous byproducts, and avoids potential over-reaction on the sensitive pyridine ring, delivering the desired precursor with high fidelity.[5] This strategic approach provides a robust and scalable pathway for accessing this valuable compound for further application in research and development.

References

- EvitaChem. (n.d.). Buy 2-Bromo-4-(chloromethyl)pyridine hydrochloride (EVT-12003145).

- Guidechem. (2024, October 7). What is the synthesis process of 4-Bromo-2-methylpyridine?

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-2-chloropyridine. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

Dickie, D. A., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Carbon, 7(54). Available at: [Link]

- ChemicalBook. (2025, July 4). 4-bromo-2-(chloromethyl)pyridine | 1001463-32-6.

- ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.

- ChemicalBook. (n.d.). 4-bromo-2-methylpyridine synthesis.

- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Google Patents. (2015). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Aslam, M. A., et al. (2009). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3169. Available at: [Link]

- Google Patents. (1993). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. evitachem.com [evitachem.com]

- 3. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 7. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solvation Dynamics and Solubility Profiling of 4-Bromo-2-(chloromethyl)pyridine

Executive Summary

4-Bromo-2-(chloromethyl)pyridine (CAS: 1001463-32-6)[1] is a critical halogenated heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Due to the presence of both a heavy halogen (bromine) and a reactive alkyl halide moiety (chloromethyl), its solubility profile dictates the choice of reaction media, purification strategies, and extraction protocols. This whitepaper provides an in-depth analysis of its solubility characteristics across common solvents, grounded in thermodynamic principles and empirical validation.

Structural Causality and Solvation Thermodynamics

The dissolution of 4-Bromo-2-(chloromethyl)pyridine is governed by its distinct molecular topography. The pyridine ring provides a localized dipole and a hydrogen-bond acceptor (the nitrogen atom), while the bromo and chloromethyl substituents impart significant lipophilicity and polarizability[2].

-

Polar Aprotic Solvents (e.g., DMF, DMSO): The high dielectric constants and strong dipole moments of these solvents facilitate robust dipole-dipole interactions with the polarized C-Br and C-Cl bonds, leading to rapid and complete dissolution.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): "Like dissolves like." The dispersion forces between the halogenated solvent molecules and the solute's halogen atoms result in excellent solubility, making these solvents ideal for liquid-liquid extraction.

-

Aqueous Media: The hydrophobic nature of the aromatic ring and the halogens severely restricts water solubility. The energetic cost of disrupting the water hydrogen-bond network is not offset by the weak hydration of the pyridine nitrogen.

Quantitative Solubility Data

The following table summarizes the empirical solubility of 4-Bromo-2-(chloromethyl)pyridine at standard ambient temperature and pressure (SATP, 25°C).

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Solubility (mg/mL at 25°C) | Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | Dipole-dipole, Ion-dipole stabilization |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 (Highly Soluble) | Dipole-dipole interaction |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 50 (Soluble) | London dispersion forces |

| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 50 (Moderately Soluble) | Weak H-bonding, dipole interactions |

| Non-Polar | Hexane | 1.89 | < 5 (Slightly Soluble) | Weak dispersion forces |

| Aqueous | Water (pH 7.0) | 80.1 | < 0.1 (Insoluble) | Hydrophobic exclusion |

Solvation Pathways and Workflow Diagram

The logical relationship between solvent selection and the resulting physical state of the chemical is mapped below.

Caption: Solvation pathways of 4-Bromo-2-(chloromethyl)pyridine across different solvent classes.

Self-Validating Experimental Protocol: Solubility Determination

To ensure trustworthiness and reproducibility in drug development workflows, the following gravimetric and HPLC-based protocol is recommended for precise solubility quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 200 mg) of 4-Bromo-2-(chloromethyl)pyridine to 1.0 mL of the target solvent in a 2.0 mL Eppendorf tube.

-

Causality: Excess solid ensures the thermodynamic equilibrium of saturation is reached.

-

-

Equilibration:

-

Agitate the mixture on a thermoshaker at 25°C ± 0.1°C at 1000 rpm for 24 hours.

-

Causality: Continuous agitation overcomes localized concentration gradients, ensuring uniform saturation.

-

-

Phase Separation:

-

Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-

Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Causality: PTFE is chemically inert to aggressive solvents like DCM and DMSO, preventing filter degradation and sample contamination.

-

-

Quantification (HPLC-UV):

-

Dilute the filtered supernatant appropriately with the mobile phase (e.g., Acetonitrile:Water 60:40).

-

Inject into an HPLC system equipped with a C18 column and a UV detector set to 254 nm (characteristic absorption for the pyridine ring).

-

Calculate the exact concentration using a pre-established calibration curve.

-

References

Sources

Commercial Availability and Synthetic Utility of 4-Bromo-2-(chloromethyl)pyridine: A Bifunctional Building Block in Medicinal Chemistry

Executive Summary

In modern drug discovery and medicinal chemistry, the efficient assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 4-Bromo-2-(chloromethyl)pyridine has emerged as a highly valuable scaffold, offering orthogonal reactivity profiles that allow for sequential, site-specific functionalization. As a Senior Application Scientist, I have designed this technical guide to provide an in-depth analysis of its commercial landscape, structural causality, and field-proven experimental protocols. This whitepaper serves as a self-validating framework for researchers looking to integrate this scaffold into their synthetic pipelines.

Chemical Identity & Structural Significance

The synthetic utility of 4-Bromo-2-(chloromethyl)pyridine is governed by the electronic properties of the pyridine ring.

-

Electrophilic C2-Chloromethyl Group: The electron-withdrawing nature of the pyridine nitrogen significantly lowers the electron density at the C2 position, rendering the adjacent benzylic-like chloromethyl group highly susceptible to nucleophilic substitution (SN2).

-

Activated C4-Bromine: Simultaneously, the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine system activates the C4-bromine bond toward oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling reactions[1].

This dual reactivity allows chemists to perform orthogonal functionalizations—typically initiating with an SN2 displacement at the chloromethyl group, followed by a cross-coupling at the bromo position.

Commercial Availability Landscape

When sourcing this compound, researchers must choose between the free base and the hydrochloride (HCl) salt. Understanding the causality behind these forms is critical for successful procurement and storage.

The Causality of Self-Alkylation: The free base of 2-(chloromethyl)pyridine possesses both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group). If left at room temperature, the molecules undergo intermolecular SN2 reactions, forming polymeric quaternary ammonium salts. To prevent this degradation, commercial suppliers predominantly manufacture and ship the hydrochloride salt [2]. Protonation of the pyridine nitrogen eliminates its nucleophilicity, granting the compound an indefinite shelf life under standard anhydrous storage conditions.

Table 1: Commercial Sourcing & Physical Properties

| Attribute | Free Base | Hydrochloride Salt |

| CAS Number | [3] | [2] |

| Molecular Formula | C6H5BrClN | C6H5BrClN·HCl |

| Molecular Weight | 206.47 g/mol | 242.93 g/mol |

| Physical State | Yellow to pale brown liquid/oil | Off-white to pale yellow crystalline solid |

| Stability / Storage | Highly prone to self-alkylation; store at -20°C | Stable at room temperature; hygroscopic |

| Typical Purity | 95–97%[3] | ≥98% |

| Commercial Utility | Immediate use in anhydrous reactions | Preferred for bulk shipping and long-term storage |

Synthetic Utility & Application Workflows

The standard workflow for derivatizing 4-Bromo-2-(chloromethyl)pyridine involves a two-step orthogonal sequence. The SN2 reaction is executed first because the harsh basic conditions and elevated temperatures often required for Pd-catalyzed couplings can induce unwanted hydrolysis or side reactions at the sensitive chloromethyl position[1].

Caption: Orthogonal functionalization workflow of 4-Bromo-2-(chloromethyl)pyridine.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol A: N-Alkylation via SN2 Displacement

Objective: Alkylate a secondary amine using the commercially stable HCl salt (CAS: 1001414-94-3). Causality of Reagents: Potassium carbonate (K2CO3) is selected as a mild, heterogeneous base. It serves a dual purpose: neutralizing the HCl salt in situ to liberate the reactive free base, and acting as an acid scavenger for the SN2 byproduct (HCl). Unlike aqueous NaOH, K2CO3 in acetonitrile prevents the hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

Step-by-Step Methodology:

-

Charge a flame-dried round-bottom flask with the target secondary amine (1.0 equiv) and anhydrous Acetonitrile (MeCN, 0.2 M).

-

Add finely powdered, anhydrous K2CO3 (3.0 equiv). Note: The excess base accounts for the neutralization of the pyridine·HCl salt.

-

Cool the suspension to 0 °C using an ice bath.

-

Add 4-Bromo-2-(chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise. Causality: Adding the electrophile at 0 °C controls the exothermic neutralization and minimizes the risk of amine dialkylation.

-

Remove the ice bath, warm to room temperature, and stir for 12 hours.

-

Validation Checkpoint (LC-MS): Monitor the reaction. The starting material mass (m/z 206/208) must disappear. The presence of a 1:1 isotopic doublet in the product mass confirms the bromine atom remains intact.

-

Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO2, Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4 position of the intermediate generated in Protocol A. Causality of Reagents: The newly installed amine from Protocol A can coordinate to and poison the palladium catalyst. To circumvent this, Pd(dppf)Cl2 is utilized. The bidentate dppf ligand tightly binds the Pd center, resisting displacement by the substrate's amine[1].

Step-by-Step Methodology:

-

In a Schlenk flask, dissolve the intermediate from Protocol A (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

-

Add K3PO4 (2.5 equiv). Causality: K3PO4 is sufficiently basic to activate the boronic acid into the reactive boronate complex, yet mild enough to tolerate sensitive functional groups.

-

Add Pd(dppf)Cl2 (5 mol%).

-

Purge the flask with Nitrogen (3 vacuum/N2 cycles) to prevent catalyst oxidation.

-

Heat the reaction mixture to 90 °C for 8 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via chromatography.

Quality Control & Analytical Signatures

To ensure the integrity of the synthesized compounds, rely on these self-validating analytical signatures:

-

Mass Spectrometry (Isotopic Pattern): Bromine possesses two stable isotopes (79Br and 81Br) in a ~1:1 ratio. Any intermediate retaining the unreacted C4-bromo group will exhibit a distinct doublet (M and M+2 peaks of equal intensity). The disappearance of this pattern after Protocol B is the definitive proof of successful cross-coupling.

-

1H NMR (CDCl3) Tracking: The intact 4-bromo-2-(chloromethyl)pyridine scaffold exhibits a characteristic sharp singlet at ~4.60 ppm integrating to 2 protons (the -CH2 Cl group). Upon successful SN2 displacement (Protocol A), this singlet shifts upfield (typically to ~3.60–3.80 ppm) due to the replacement of chlorine with a less electronegative nitrogen atom.

References

-

. "4-bromo-2-(chloromethyl)pyridine | 1001463-32-6". Accessed April 2026.

-

. "4-Bromo-2-(chloromethyl)pyridine hydrochloride — Chemical Substance Information". Accessed April 2026.

-

. "CAS 1001463-32-6 4-bromo-2-(chloromethyl)pyridine | Products & Prices & Suppliers". Accessed April 2026.

-

. "The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation". Organic Process Research & Development. Accessed April 2026.

Sources

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-(chloromethyl)pyridine

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 4-Bromo-2-(chloromethyl)pyridine is a highly versatile, bifunctional building block that presents a unique chemoselectivity challenge: differentiating between the C(sp²)–Br bond at the 4-position and the C(sp³)–Cl bond at the 2-methyl position.

This application note details the theoretical principles, optimized parameters, and validated protocols for the chemoselective Sonogashira coupling of 4-bromo-2-(chloromethyl)pyridine with terminal alkynes. By precisely controlling the catalytic system and reaction environment, researchers can achieve high-yielding C4-alkynylation while perfectly preserving the reactive chloromethyl group for downstream nucleophilic substitutions[1].

Mechanistic Insights & Chemoselectivity Rationale

The Sonogashira reaction is a palladium/copper co-catalyzed cross-coupling methodology used to form C(sp²)–C(sp) bonds under relatively mild conditions[2]. When applying this transformation to 4-bromo-2-(chloromethyl)pyridine, success relies on exploiting the kinetic and thermodynamic differences between the two halogenated sites.

The Causality of Chemoselection

-

Oxidative Addition Kinetics: The catalytic cycle initiates with the oxidative addition of the active Pd(0) species into a carbon-halogen bond. The electron-deficient nature of the pyridine ring significantly reduces the electron density at the C4 position, making the C(sp²)–Br bond highly susceptible to insertion by the electron-rich Pd(0) catalyst[1].

-

Bond Dissociation Energies: The C(sp²)–Br bond possesses a lower activation barrier for palladium insertion compared to the C(sp³)–Cl bond.

-

Suppression of Side Reactions: The benzylic-like chloromethyl group at the C2 position is highly electrophilic. Under harsh conditions, it is prone to unwanted SN2 nucleophilic attack by the amine base, the copper acetylide intermediate, or homocoupling byproducts[1]. Consequently, the reaction must be constrained to mild temperatures (25 °C to 60 °C) and utilize sterically hindered or controlled amine bases (e.g., DIPEA or Et₃N) to prevent degradation of the chloromethyl moiety[3].

Chemoselective Pd/Cu catalytic cycle for C4-alkynylation of 4-bromo-2-(chloromethyl)pyridine.

Experimental Design & Reaction Optimization

To establish a self-validating protocol, various catalytic conditions were evaluated to maximize the yield of the C4-alkynylated product while minimizing C2-chloromethyl degradation. The data below demonstrates that standard Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ catalysts combined with mild amine bases in polar aprotic solvents provide the optimal balance of reactivity and chemoselectivity[4].

Table 1: Optimization of Sonogashira Coupling Parameters

| Entry | Catalyst (5 mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (C4:C2) |

| 1 | Pd(PPh₃)₂Cl₂ | Et₃N (3.0) | THF | 25 | 16 | 85 | >99:1 |

| 2 | Pd(PPh₃)₄ | DIPEA (3.0) | DMF | 60 | 8 | 92 | >99:1 |

| 3 | Pd(dppf)Cl₂ | Et₃N (3.0) | DMF | 50 | 12 | 88 | >99:1 |

| 4 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (2.5) | Toluene | 100 | 24 | 45 | 60:40* |

*Note: Entry 4 resulted in significant decomposition and nucleophilic substitution at the chloromethyl group due to elevated temperatures and the use of an inorganic base.

Validated Step-by-Step Protocol

The following methodology utilizes the optimized conditions from Table 1, Entry 2 . This protocol is designed as a self-validating system: the stringent degassing steps prevent alkyne oxidative homocoupling (Glaser coupling), while the specific temperature limits ensure the survival of the chloromethyl group.

Materials Required

-

Substrate: 4-Bromo-2-(chloromethyl)pyridine (1.0 mmol)

-

Coupling Partner: Terminal Alkyne (1.2 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Co-catalyst: Copper(I) Iodide [CuI] (0.05 mmol, 5 mol%)

-

Base: N,N-Diisopropylethylamine [DIPEA] (3.0 mmol)

-

Solvent: Anhydrous N,N-Dimethylformamide[DMF] (5.0 mL)

Experimental Procedure

-

Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

-

Reagent Loading: Add 4-bromo-2-(chloromethyl)pyridine (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (5 mol%) to the vessel.

-

Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.

-

Solvent and Base Addition: Inject anhydrous DMF (5.0 mL) and DIPEA (3.0 mmol) through the septum using a gas-tight syringe.

-

Alkyne Addition: Inject the terminal alkyne (1.2 mmol). If the alkyne is a solid, it should be added during Step 2.

-

Degassing (Crucial Step): Sparge the reaction mixture with Argon for 10 minutes by submerging a long needle directly into the solution, with a secondary vent needle in the septum.

-

Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block set to 60 °C. Stir vigorously for 8 hours. Monitor the consumption of the bromopyridine via TLC (Hexanes/EtOAc) or LC-MS.

Workup and Isolation

-

Quenching: Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).

-

Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (3 × 15 mL) to remove the DMF and amine salts. Wash with a saturated aqueous NH₄Cl solution (15 mL) to sequester and remove copper residues.

-

Drying and Concentration: Wash with brine (15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C to protect the chloromethyl group).

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 4-alkynyl-2-(chloromethyl)pyridine.

Downstream Applications

By successfully executing this chemoselective protocol, researchers generate a highly functionalized intermediate. The preserved 2-chloromethyl group serves as an excellent electrophile for subsequent synthetic steps. It can be subjected to SN2 displacement by amines, thiols, or alkoxides to build complex, drug-like molecular architectures, making this methodology highly valuable in medicinal chemistry and library synthesis[1].

References

-

Sonogashira coupling. Wikipedia. Available at:[Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis (Scirp.org). Available at: [Link]

Sources

functionalization of the chloromethyl group in 4-Bromo-2-(chloromethyl)pyridine

Application Note: Strategic Functionalization of the Chloromethyl Group in 4-Bromo-2-(chloromethyl)pyridine

Target Audience: Researchers, process chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and quantitative optimization for the SN2 functionalization of picolyl chlorides.

Molecular Logic & Reactivity Profile

4-Bromo-2-(chloromethyl)pyridine is a highly versatile, bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1][2]. The strategic value of this molecule lies in its orthogonal reactivity:

-

The 4-Bromo Handle: Serves as a prime target for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) to build complex biaryl or heteroaryl architectures[3][4].

-

The 2-Chloromethyl Handle: Acts as a highly activated electrophilic center primed for nucleophilic substitution ( SN2 )[5][6].

Mechanistic Causality: The high reactivity of the chloromethyl group is driven by the electron-withdrawing nature of the pyridine ring. The nitrogen atom exerts a strong inductive and resonance effect, stabilizing the transition state during nucleophilic attack at the benzylic-like (picolyl) carbon. This allows for rapid, selective functionalization with amines, thiols, and alkoxides without prematurely triggering the less reactive 4-bromo group.

Orthogonal reactivity pathways of 4-Bromo-2-(chloromethyl)pyridine.

Application 1: Nucleophilic Amination (Picolylamine Synthesis)

Picolylamines are critical pharmacophores found in kinase inhibitors (such as Abemaciclib intermediates)[3][7] and neonicotinoid insecticides[8].

Experimental Causality: Traditional amination in neat organic solvents often stalls because the generated amine hydrochloride salts precipitate, coating the unreacted starting material. To circumvent this, a biphasic solvent system (THF/H₂O) coupled with a soluble base ( K2CO3 ) is employed. This ensures that the generated HCl is continuously neutralized and partitioned into the aqueous layer, driving the reaction to completion while preventing the formation of insoluble byproduct salts[7][9].

Protocol A: Biphasic Amination with Secondary Amines

This protocol is a self-validating system; the completion of the reaction can be visually tracked by the cessation of base consumption and confirmed via phase-layer HPLC analysis.

-

Reaction Setup: In a 500 mL reactor, dissolve 1.0 equivalent of 4-Bromo-2-(chloromethyl)pyridine in a biphasic mixture of Tetrahydrofuran (THF) and Water (5:3 volume ratio)[7].

-

Amine Addition: Add 1.2 equivalents of the target secondary amine (e.g., a piperazine derivative) to the organic layer.

-

Base Introduction: Slowly add 1.2 equivalents of K2CO3 . The mild inorganic base neutralizes the acid byproduct without degrading the halopyridine[7].

-

Thermal Activation: Heat the biphasic mixture to a gentle reflux (approx. 65 °C) and maintain for 6 hours under vigorous stirring.

-

Work-up & Isolation: Cool the mixture to 0 °C. The biphasic nature allows for immediate phase separation. Extract the aqueous layer once with ethyl acetate, combine the organic layers, wash with saturated brine, and concentrate under reduced pressure to yield the picolylamine[8].

Step-by-step workflow for biphasic nucleophilic amination of the chloromethyl group.

Application 2: Thioetherification (Benzimidazole Analogs)

The thioetherification of picolyl chlorides is a foundational step in synthesizing proton pump inhibitors and antigiardial agents (e.g., omeprazole analogs)[10][11].

Experimental Causality: While neutral thiols are moderate nucleophiles, their deprotonated thiolate counterparts are exceptionally potent. Utilizing an alkaline medium (KOH) in a polar aprotic solvent like 1,2-dimethoxyethane (DME) rapidly generates the thiolate. DME is chosen specifically because it minimizes the solvation shell around the thiolate anion, maximizing its nucleophilicity and ensuring a clean SN2 displacement of the chloride[10][12].

Protocol B: Alkaline Thioetherification

-

Thiolate Generation: In a dry flask, suspend 1.1 equivalents of the target thiol (e.g., 2-mercapto-5-methylbenzimidazole) in 10 mL of 1,2-dimethoxyethane (DME)[10].

-

Alkaline Activation: Add 2.0 equivalents of Potassium Hydroxide (KOH). Stir at room temperature for 15 minutes to ensure complete deprotonation to the thiolate[10].

-

Electrophile Addition: Dropwise, add 1.0 equivalent of 4-Bromo-2-(chloromethyl)pyridine dissolved in a minimal amount of DME.

-

Reaction Progression: Heat the mixture to 50 °C for 8 hours. Monitor the total conversion of primary reagents to the thioether via TLC assay[10].

-

Purification: Quench with water, extract with dichloromethane, and purify the crude precursor via silica gel column chromatography to isolate the pure sulfide linkage[10].

Quantitative Data & Optimization Matrix

The following table synthesizes the optimized stoichiometric and environmental parameters required to maximize the functionalization yield of the chloromethyl group, based on established literature for picolyl chloride derivatives[7][8][10].

| Reaction Type | Target Nucleophile | Solvent System | Base / Catalyst | Temp / Time | Expected Yield |

| Biphasic Amination | 2° Amine (e.g., Piperazine) | THF / H₂O (5:3) | K₂CO₃ (1.2 eq) | 65 °C / 6 h | 85 - 92% |

| Thioetherification | Thiol (e.g., Benzimidazole) | 1,2-Dimethoxyethane | KOH (2.0 eq) | 50 °C / 8 h | 70 - 85% |

| Alkoxylation | Alkoxide | Ethanol / Methanol | NaOEt / NaOMe | Reflux / 4 h | 75 - 80% |

References

-

Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development, ACS Publications. URL:[Link]

-

Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Molecules, MDPI. URL:[Link]

Sources

- 1. 4-bromo-2-(chloromethyl)pyridine | 1001463-32-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloromethylpyridine â Grokipedia [grokipedia.com]

- 6. chem-contract.com [chem-contract.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Yield for 4-Bromo-2-(chloromethyl)pyridine Reactions

Welcome to the technical support center for 4-Bromo-2-(chloromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize reaction yields and minimize impurities.

Introduction: Understanding the Dual Reactivity of 4-Bromo-2-(chloromethyl)pyridine

4-Bromo-2-(chloromethyl)pyridine is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from two distinct reactive sites:

-

The 2-(Chloromethyl) Group: This is a benzylic-type halide. The carbon atom is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring.[2] This makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.

-

The 4-Bromo Group: The C(sp²)–Br bond on the pyridine ring is significantly less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Achieving high yields and selectivity requires a nuanced understanding of how to exploit one site while leaving the other intact. This guide focuses primarily on optimizing reactions at the more frequently targeted chloromethyl position.

Troubleshooting Guide: Nucleophilic Substitution Reactions

This section addresses the most common issues encountered during nucleophilic substitution at the 2-(chloromethyl) position.

Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the primary factors to investigate?

Low conversion is a frequent challenge. The root cause can typically be traced to one of four key areas: the nucleophile, the solvent, the base, or the reaction temperature.

Answer:

Several factors could be contributing to low yield. Let's break down the potential causes and their solutions. The primary reaction pathway is S_N2, which is sensitive to multiple variables.[3]

The rate of an S_N2 reaction is directly dependent on the strength of the nucleophile.[4] Neutral or weakly nucleophilic species (e.g., alcohols, water, or sterically hindered amines) will react slowly or not at all.

Solutions:

-

Increase Nucleophilicity via Deprotonation: If your nucleophile has an acidic proton (e.g., R-OH, R-SH, R₂N-H), converting it to its conjugate base (R-O⁻, R-S⁻, R₂N⁻) dramatically increases its nucleophilicity.[5] This is the most common and effective strategy.

-

Choose an Intrinsically Stronger Nucleophile: If deprotonation is not feasible, consider a more reactive nucleophile from the same periodic group (e.g., R-SH is more nucleophilic than R-OH).[4]

Solvents play a critical role by solvating reactants and intermediates. For S_N2 reactions, the wrong solvent can encage the nucleophile, hindering its ability to attack the electrophilic carbon.[6]

Solutions:

-

Use Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for S_N2 reactions. They can dissolve the reactants but do not form a tight "cage" around the nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.[6]

-

Avoid Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) will form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that sterically and electronically deactivates them, significantly slowing the reaction rate.[3][4]

When deprotonating a nucleophile, the choice of base is critical. A base that is too strong or sterically unhindered can compete with the desired nucleophile, leading to side reactions.

Solutions:

-

Use Non-Nucleophilic Bases for Deprotonation: If your primary goal is to deprotonate your nucleophile in situ, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Use Mild Inorganic Bases: For many reactions, especially with moderately acidic nucleophiles like phenols or thiols, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and generate fewer side products.[7] These are often the preferred choice for maximizing yield.

While heating can increase reaction rates, excessive temperatures can lead to decomposition of the starting material or product and promote undesirable side reactions.

Solutions:

-

Start at Room Temperature: Most S_N2 reactions on this substrate proceed efficiently between 0 °C and 50 °C once the nucleophile is activated.

-

Incremental Heating: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction by TLC or LC-MS for both starting material consumption and byproduct formation.

| Problem | Potential Cause | Recommended Solution | Scientific Rationale |

| Low Conversion | Weak Nucleophile | Deprotonate with a suitable base (e.g., NaH, K₂CO₃). | A negatively charged nucleophile is significantly more reactive than its neutral counterpart in S_N2 reactions.[5] |

| Protic Solvent (Water, Alcohols) | Switch to a polar aprotic solvent (DMF, DMSO, CH₃CN). | Protic solvents solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction rate.[6] | |

| Insufficient Temperature | Gently warm the reaction (e.g., to 40-50 °C) while monitoring. | Provides the necessary activation energy, but excessive heat can cause decomposition. | |

| Multiple Products | Nucleophilic Base | Use a non-nucleophilic base (e.g., NaH) or a mild inorganic base (e.g., K₂CO₃). | Prevents the base from competing with the intended nucleophile in the substitution reaction. |

| Reaction at 4-Bromo Position | Use milder conditions; avoid high temperatures and strongly basic/nucleophilic conditions typical for S_NAr. | The C(sp³)-Cl bond is significantly more susceptible to S_N2 than the C(sp²)-Br bond is to S_NAr, which requires higher activation energy.[8] | |

| Starting Material Decomposition | Run the reaction at a lower temperature; ensure the base is added slowly and with cooling. | 4-Bromo-2-(chloromethyl)pyridine can be sensitive to strong bases and heat.[9][10] |

Question 2: I am observing the formation of significant impurities. How can I identify and prevent them?

Impurity generation can complicate purification and drastically reduce isolated yield. The structure of 4-Bromo-2-(chloromethyl)pyridine allows for several potential side reactions.

Answer:

The most common impurities arise from over-reaction, reaction at the pyridine nitrogen, or elimination.

-

Bis-Alkylation (with primary amines/diamines): If you are using a primary amine (R-NH₂) as a nucleophile, the initial product (a secondary amine) can act as a nucleophile itself and react with another molecule of the starting material.

-

Prevention: Use a molar excess (2-3 equivalents) of the primary amine nucleophile. This ensures the electrophile is more likely to react with the abundant primary amine rather than the secondary amine product.

-

-

N-Quaternization: The pyridine nitrogen is nucleophilic and can react with another molecule of the electrophilic starting material, leading to a pyridinium salt polymer. This is more common at higher temperatures.

-

Prevention: Maintain a lower reaction temperature (0 °C to RT). Add the 4-Bromo-2-(chloromethyl)pyridine solution slowly to a solution of the activated nucleophile to keep the concentration of the electrophile low at all times.

-

-

Elimination: Although less common for this substrate, very strong and bulky bases (like KOtBu at high temperatures) could potentially promote elimination reactions.

-

Prevention: Use the mildest base necessary to achieve deprotonation of your nucleophile. Bases like K₂CO₃ or Cs₂CO₃ are generally preferred.[7]

-

Here is a logical workflow to diagnose and solve issues with low-yielding S_N2 reactions.

Caption: A decision tree for troubleshooting low-yielding S_N2 reactions.

Frequently Asked Questions (FAQs)

-

Q1: Which position is more reactive, the 4-bromo or the 2-(chloromethyl)? For nucleophilic substitution, the 2-(chloromethyl) position is vastly more reactive. It behaves like a benzylic halide and readily undergoes S_N2 reactions under mild conditions.[11] The 4-bromo position requires much harsher conditions for S_NAr or, more practically, a transition metal catalyst for cross-coupling.[8]

-

Q2: What is the primary mechanism for substitution at the chloromethyl group (S_N1 vs. S_N2)? The reaction proceeds overwhelmingly via an S_N2 mechanism.[2] This is favored by the primary nature of the carbon center and the use of strong nucleophiles in polar aprotic solvents, which are the optimal conditions for this transformation.[6] While a benzylic-type carbocation would be stabilized, the conditions required for S_N1 (polar protic solvent, weak nucleophile) are counterproductive for achieving good yields.[12]

-